LASSBio-448 PDE4 Isoform Inhibitory Profile and Selectivity Indices Compared to Rolipram
LASSBio-448 (compound 6a) inhibits all four human recombinant PDE4 isoforms with IC50 values of 0.7 ± 0.07 µM (PDE4A), 1.4 ± 0.09 µM (PDE4B), 1.1 ± 0.13 µM (PDE4C), and 4.7 ± 0.09 µM (PDE4D) [1]. In the same assay, the classical PDE4 inhibitor rolipram showed IC50 values of 0.3 ± 0.03 µM (PDE4A), 0.9 ± 0.04 µM (PDE4B), 0.9 ± 0.02 µM (PDE4C), and 0.6 ± 0.10 µM (PDE4D) [1]. The resulting PDE4D/PDE4A selectivity index for LASSBio-448 is approximately 6.7, whereas rolipram's index is 2.0; the PDE4D/PDE4B index for LASSBio-448 is approximately 3.4 compared to rolipram's 0.67 [1]. This superior selectivity for PDE4D over PDE4A and PDE4B is associated with a differentiated therapeutic profile in respiratory inflammation models [1].
| Evidence Dimension | PDE4 isoform inhibition (IC50, µM) and selectivity indices |
|---|---|
| Target Compound Data | 6a (LASSBio-448): PDE4A IC50 0.7 ± 0.07, PDE4B 1.4 ± 0.09, PDE4C 1.1 ± 0.13, PDE4D 4.7 ± 0.09 µM; PDE4D/PDE4A index ≈6.7, PDE4D/PDE4B index ≈3.4 |
| Comparator Or Baseline | Rolipram: PDE4A IC50 0.3 ± 0.03, PDE4B 0.9 ± 0.04, PDE4C 0.9 ± 0.02, PDE4D 0.6 ± 0.10 µM; PDE4D/PDE4A index = 2.0, PDE4D/PDE4B index = 0.67 |
| Quantified Difference | LASSBio-448 PDE4D/PDE4A index 3.4-fold higher than rolipram; PDE4D/PDE4B index 5.1-fold higher |
| Conditions | Human recombinant PDE4A, 4B, 4C, 4D; IMAP TR-FRET fluorescence polarization assay; compounds in DMSO (0.1% final); IC50 from nonlinear regression of concentration-response curves; data are mean ± SEM of three measurements [1] |
Why This Matters
This differentiated selectivity profile directly impacts procurement decisions: researchers modeling respiratory inflammation where PDE4D selectivity is desired should prioritize LASSBio-448 over rolipram to avoid confounding off‑isoform effects.
- [1] Nunes IKC, de Souza ET, Cardozo SVS, et al. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE. 2016;11(10):e0162895. Table 3. doi:10.1371/journal.pone.0162895. View Source
